molecular formula C19H21N7O B6537437 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide CAS No. 1058200-35-3

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide

Cat. No.: B6537437
CAS No.: 1058200-35-3
M. Wt: 363.4 g/mol
InChI Key: LVGYZUQZMZNHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in targeting bromodomains (e.g., BRD4) and other protein-protein interaction interfaces . Its structure features a triazolopyridazine core substituted at position 3 with a cyclopropyl group and at position 6 with a piperazine-1-carboxamide moiety linked to a phenyl ring. The cyclopropyl group enhances metabolic stability and modulates steric interactions, while the N-phenylpiperazine carboxamide contributes to solubility and target affinity through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(20-15-4-2-1-3-5-15)25-12-10-24(11-13-25)17-9-8-16-21-22-18(14-6-7-14)26(16)23-17/h1-5,8-9,14H,6-7,10-13H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYZUQZMZNHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolo-Pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation reactions. A common strategy involves reacting hydrazine derivatives with appropriately substituted pyridazine precursors. For example, 3-cyclopropyl-6-hydrazinylpyridazine undergoes intramolecular cyclization in the presence of nitrous acid (HNO₂) or trichloromethyl chloroformate (TCF) to yield the triazolo-pyridazine intermediate.

Reaction Conditions :

  • Solvent : Ethanol or dichloromethane

  • Temperature : 0–5°C (for nitrous acid) or reflux (for TCF)

  • Yield : 60–75% (reported for analogous triazolo-pyridazines)

ParameterValueSource
Reaction Time12 hours
Temperature80°C
Yield68%

Carboxamide Functionalization

The piperazine nitrogen is acylated with phenyl isocyanate or substituted carbamoyl chlorides. In a representative procedure, 4-(3-cyclopropyl-[1,triazolo[4,3-b]pyridazin-6-yl)piperazine reacts with phenyl isocyanate in tetrahydrofuran (THF) under inert atmosphere to afford the target carboxamide.

Optimization Note :

  • Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves yields by scavenging HCl.

  • Side Reactions : Over-acylation at the secondary amine is mitigated by using a 1:1 molar ratio of reactants.

Reaction Mechanisms and Stereochemical Considerations

Cyclocondensation Mechanism

The triazole ring formation proceeds via diazotization of the hydrazine group, followed by intramolecular attack of the adjacent pyridazine nitrogen. Nitrous acid generates a diazonium intermediate, which undergoes cyclization with elimination of water.

Critical Step :

  • pH control (3–4) is essential to prevent decomposition of the diazonium species.

SNAr Mechanism for Piperazine Coupling

The chloro-substituted triazolo-pyridazine undergoes SNAr with piperazine, where the aromatic ring’s electron deficiency facilitates nucleophilic attack. DFT studies on analogous systems suggest a concerted mechanism with partial negative charge development at the para position relative to the leaving group.

Industrial-Scale Production and Process Optimization

Scalable synthesis requires balancing cost, yield, and purity. Key advancements include:

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and reduces reaction times for cyclocondensation steps. A patent-pending method achieves 85% yield for triazolo-pyridazine formation at 100°C with a residence time of 15 minutes.

Green Chemistry Approaches

  • Solvent Recycling : THF and DMF are recovered via distillation, reducing waste.

  • Catalytic Methods : Palladium on carbon (Pd/C) enables ligand-free coupling for piperazine introduction, minimizing metal contamination.

Comparative Data :

MethodYield (%)Purity (%)Cost (USD/kg)
Batch Synthesis689512,000
Continuous Flow85989,500

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from regioisomeric byproducts. Typical retention time: 8.2 minutes.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CD₃OD): δ 8.45 (d, J = 7.2 Hz, 1H, pyridazine-H), 7.52–7.12 (m, 5H, phenyl-H), 4.01 (t, J = 6.1 Hz, 2H, piperazine-CH₂).

  • HRMS : [M+H]⁺ calc. 363.1792, found 363.1795 .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infectious diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives of [1,2,4]triazolo[4,3-b]pyridazine, differing primarily in substituents at positions 3 and 4. Key analogues include:

Compound ID/Name Substituents (Position 3) Substituents (Position 6) Molecular Weight (g/mol) Key Properties/Activities
Target Compound Cyclopropyl N-Phenylpiperazine carboxamide 391.4* BRD4 inhibition (predicted), enhanced metabolic stability
N-[2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (10) Cyclopropyl Indole-ethylamine ~450† Moderate BRD4 affinity (IC₅₀ ~1.5 µM), improved cellular permeability
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide () None (unsubstituted) N-(Trifluoromethylphenyl)piperazine carboxamide 391.4 Higher lipophilicity (LogP ~2.8), potential enhanced CNS penetration
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () Isopropyl N-(4-Chlorophenyl)piperidine carboxamide ~400† Reduced BRD4 affinity vs. piperazine analogues, improved solubility in polar solvents
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (24) Isopropyl Piperidine-4-carboxylic acid ~320† Intermediate for carboxamide derivatives, acidic moiety enhances protein binding

*Calculated from ; †Estimated from analogous structures.

Key Findings from Comparative Studies:

Substituent Effects on BRD4 Inhibition :

  • The cyclopropyl group at position 3 (target compound) improves steric complementarity to BRD4’s hydrophobic pocket compared to bulkier substituents (e.g., isopropyl in compound 24), which reduce binding affinity .
  • Piperazine-based carboxamides (e.g., target compound and ) exhibit stronger BRD4 inhibition than piperidine analogues (e.g., compound 24) due to better conformational flexibility and hydrogen-bonding capacity .

Synthetic Accessibility :

  • The target compound’s synthesis parallels methods for analogues like compounds 38 and 40 (), where intermediate 32a reacts with isocyanate reagents to form carboxamides in moderate yields (50–70%) .
  • Substitution with cyclopropyl (vs. methyl or trifluoromethyl) requires specialized cyclopropanation reagents, increasing synthesis complexity .

Pharmacokinetic Profiles :

  • The N-phenylpiperazine carboxamide moiety (target compound) enhances aqueous solubility (LogP ~1.8) compared to indole-ethylamine derivatives (e.g., compound 10, LogP ~3.2) .
  • Fluorinated analogues (e.g., ) show higher metabolic stability in microsomal assays but may suffer from off-target effects due to increased lipophilicity .

Biological Activity

The compound 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide is a novel derivative of triazolo-pyridazine that has garnered attention for its potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects on cancer cell lines, and its role as an inhibitor of specific kinases.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H22_{22}N6_{6}O
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 53189557

The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cytotoxic Activity

Recent studies have evaluated the cytotoxicity of various triazolo-pyridazine derivatives, including the target compound. The findings indicate that:

  • In Vitro Cytotoxicity :
    • The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
    • The IC50_{50} values for these cell lines were reported as follows:
      • A549: 1.06±0.16μM1.06\pm 0.16\,\mu M
      • MCF-7: 1.23±0.18μM1.23\pm 0.18\,\mu M
      • HeLa: 2.73±0.33μM2.73\pm 0.33\,\mu M .

Apoptosis Induction

The ability of the compound to induce apoptosis was assessed using flow cytometry and acridine orange staining techniques:

  • Apoptosis Rates :
    • In A549 cells treated with varying concentrations of the compound (3.75, 7.50, and 15.00 μM), apoptosis rates were observed to increase significantly (from control rates of ~5% to ~35% at the highest concentration) .

Table: Summary of Biological Activity

Cell LineIC50_{50} (μM)Apoptosis Induction (%) at 15 μM
A5491.06 ± 0.1635.87
MCF-71.23 ± 0.18Data Not Available
HeLa2.73 ± 0.33Data Not Available

Kinase Inhibition

The compound was shown to effectively inhibit c-Met kinase activity:

  • IC50_{50} against c-Met: 0.090μM0.090\,\mu M, comparable to Foretinib (IC50_{50} = 0.019μM0.019\,\mu M) .

Case Studies

In a study exploring various triazolo-pyridazine derivatives:

  • Compound Evaluation :
    • Multiple derivatives were synthesized and screened for their inhibitory effects on c-Met kinase.
    • The most promising derivatives displayed moderate to high potency in inhibiting kinase activity and inducing apoptosis in targeted cancer cells.
  • Clinical Implications :
    • The findings suggest that these compounds could serve as potential therapeutic agents for treating cancers associated with c-Met overexpression.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization to form the triazolopyridazine core, followed by coupling with substituted piperazine-carboxamide derivatives. Key steps include:

  • Cyclopropyl group introduction : Use of cyclopropane derivatives (e.g., cyclopropanecarbonyl chloride) under controlled pH and temperature (e.g., 50–80°C in dichloromethane) .
  • Coupling reactions : Catalytic agents like EDCI/HOBt or palladium-based catalysts for amide bond formation .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product. Yields are optimized by adjusting solvent polarity and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of cyclopropyl, triazole, and piperazine moieties. For example, cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass).
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is enhanced using co-solvents like DMSO (≤5% v/v). Stability studies involve:

  • pH-dependent degradation assays : Monitor via HPLC at pH 2–9 over 24–72 hours .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures (>200°C typical for triazolopyridazines) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

  • Methodological Answer : Focus on modifying substituents to enhance target affinity:

  • Cyclopropyl vs. bulkier groups : Replace cyclopropyl with cyclobutyl or trifluoromethyl to assess steric/electronic effects on kinase binding .
  • Piperazine substitution : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to improve metabolic stability .
  • Activity assays : Use in vitro kinase profiling (e.g., ADP-Glo™ assay) against kinases like p38 MAPK or TAK1 to quantify IC₅₀ shifts .

Q. What experimental strategies resolve contradictory bioactivity data across cell-based assays?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized cell lines (e.g., HEK293 or HeLa) and controls (e.g., staurosporine for apoptosis).
  • Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Metabolite analysis : Use LC-MS to detect degradation products that may interfere with assay results .

Q. How can computational modeling predict binding modes of this compound with protein targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 50–100 ns trajectories. Analyze hydrogen bonds and hydrophobic contacts with residues like Lys53 or Asp168 in p38 MAPK .

Q. What strategies mitigate metabolic instability in preclinical development?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
  • Structural modifications : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or phosphate moieties to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.